1-(Methoxymethyl)piperidin-4-ol
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Overview
Description
1-(Methoxymethyl)piperidin-4-ol is a chemical compound belonging to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the piperidine ring.
Preparation Methods
The synthesis of 1-(Methoxymethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of piperidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The hydroxyl group at the fourth position can be introduced through subsequent oxidation reactions. Industrial production methods often involve multi-step synthesis, starting from readily available starting materials such as piperidine and methanol .
Chemical Reactions Analysis
1-(Methoxymethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. .
Scientific Research Applications
1-(Methoxymethyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)piperidin-4-ol in biological systems involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 into the cells. This interaction is mediated by the formation of a strong salt-bridge between the basic nitrogen atom of the compound and the receptor, along with hydrophobic interactions involving the methoxymethyl group .
Comparison with Similar Compounds
1-(Methoxymethyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidin-4-ol: Lacks the methoxymethyl group, making it less lipophilic and potentially less effective in crossing biological membranes.
1-(Hydroxymethyl)piperidin-4-ol: Contains a hydroxymethyl group instead of a methoxymethyl group, which may alter its reactivity and biological activity.
1-(Methoxymethyl)piperidine: Lacks the hydroxyl group at the fourth position, which may affect its solubility and reactivity in certain chemical reactions
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(methoxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C7H15NO2/c1-10-6-8-4-2-7(9)3-5-8/h7,9H,2-6H2,1H3 |
InChI Key |
ZUVXNJNJRZMKPU-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCC(CC1)O |
Origin of Product |
United States |
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